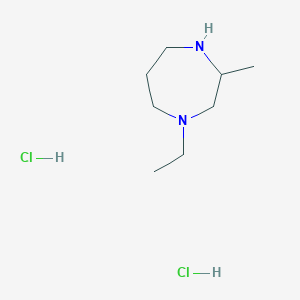

1-Ethyl-3-methyl-1,4-diazepane dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

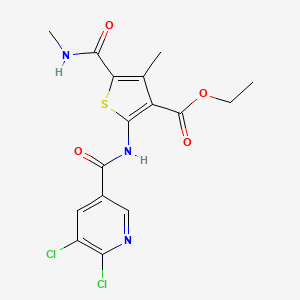

The synthesis of diazepine derivatives can be achieved through various methods. For instance, a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes has been described for the direct stereoselective synthesis of 1,4-diazepane derivatives . Additionally, novel thieno[2,3-e][1,4]diazepine-2,5-diones were synthesized using ethyl cyanacetate as the initial material after a 4-step reaction . These methods highlight the versatility and adaptability of synthetic approaches to access a wide range of diazepine derivatives.

Molecular Structure Analysis

The molecular structure of diazepine derivatives can be elucidated using various spectroscopic techniques. For example, the crystal and molecular structure of a bis(p-chlorobenzoyl) diazepine derivative was determined by X-ray methods, revealing the enamide form with diacylation on nitrogen . Vibrational spectroscopic techniques such as FT-IR and FT-Raman, along with quantum mechanical methods, have been employed to study the molecular geometry and vibrational wavenumbers of diazepine derivatives .

Chemical Reactions Analysis

Diazepine derivatives can undergo a variety of chemical reactions. For instance, the reaction of 4,5-diaminopyrimidine with acetoacetic ester yielded isomeric dihydropyrimido[4,5-b][1,4]-diazepinones, with the formation of different products depending on the reaction conditions . Furthermore, the direct condensation of fluorine-containing 1,3-diketones with ethylenediamine monohydroperchlorate led to the formation of 1,4-diazepines .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepine derivatives can be characterized by their spectroscopic data, molecular electrostatic potential (MEP), and thermodynamic properties. The MEP and HOMO-LUMO energies can provide insights into the biological activity of the compounds. For example, a study indicated that a diazepine derivative had a lower softness value and high electrophilicity index, which could describe its biological activity . The thermodynamic properties such as heat capacity, entropy, and enthalpy changes with temperature have also been examined .

Scientific Research Applications

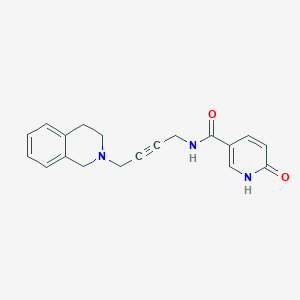

1,4-Diazepines: Synthesis and Biological Significance

1,4-Diazepines are significant for their wide range of biological activities. These compounds, including various derivatives, have been extensively studied for their medicinal properties. Research indicates that 1,4-diazepines and their derivatives possess antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities. These attributes underscore the pharmaceutical importance of 1,4-diazepines, suggesting their potential utility in developing new therapeutic agents. The study by Rashid et al. (2019) offers a comprehensive review of the synthetic schemes, chemical reactions, and biological aspects of 1,4-diazepines, highlighting their significance in pharmaceutical research (Rashid et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-ethyl-3-methyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-3-10-6-4-5-9-8(2)7-10;;/h8-9H,3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNXDRDHWISRDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCNC(C1)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2533064.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2533066.png)

![N-(4-butylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2533067.png)

![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)

![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)